Fluazolate-d3

Descripción general

Descripción

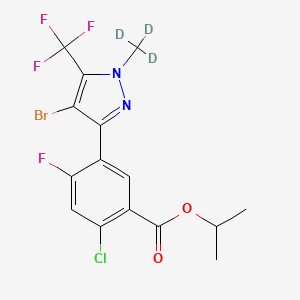

Fluazolate-d3 is a stable isotope-labeled compound with the molecular formula C15H9D3BrClF4N2O2 and a molecular weight of 446.64. It is a deuterated form of Fluazolate, which is a herbicide used for pre-emergence control of broad-leaved weeds and grasses. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including proteomics and metabolic studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fluazolate-d3 involves the incorporation of deuterium atoms into the Fluazolate molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of organic synthesis involving deuterium labeling .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and quality control to meet the standards required for research-grade materials .

Análisis De Reacciones Químicas

Types of Reactions

Fluazolate-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the deuterium label .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the chemical properties of the compound .

Aplicaciones Científicas De Investigación

Fluazolate-d3 is used extensively in scientific research due to its stable isotope labeling. Some of its applications include:

Proteomics: Used as an internal standard in mass spectrometry to quantify proteins and peptides.

Metabolic Studies: Helps in tracing metabolic pathways and understanding the metabolism of Fluazolate in biological systems.

Environmental Studies: Used to study the environmental fate and transport of Fluazolate.

Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of Fluazolate in living organisms

Mecanismo De Acción

The mechanism of action of Fluazolate-d3 is similar to that of Fluazolate. It acts as a herbicide by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants. This leads to the disruption of protein synthesis and ultimately the death of the target weeds. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking and analysis in research studies .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to Fluazolate-d3 include:

Fluazolate: The non-deuterated form used as a herbicide.

Other Deuterated Herbicides: Compounds like deuterated glyphosate and deuterated atrazine used in similar research applications.

Uniqueness

This compound is unique due to its stable isotope labeling, which provides advantages in research applications, such as improved accuracy in mass spectrometry and the ability to trace metabolic pathways more precisely. This makes it a valuable tool in various scientific fields .

Actividad Biológica

Fluazolate-d3 is a synthetic compound derived from the pyrazole class, primarily recognized for its applications in agricultural chemistry as a herbicide. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and implications for health and environmental safety.

This compound functions predominantly as a leukotriene B4 receptor antagonist . This mechanism is crucial for its anti-inflammatory effects, where it inhibits the action of leukotriene B4, a potent mediator of inflammation and immune responses. The compound's ability to modulate cellular pathways is significant in therapeutic contexts, particularly in conditions characterized by excessive inflammation.

| Property | Description |

|---|---|

| Chemical Class | Pyrazole derivative |

| Molecular Target | Leukotriene B4 receptors |

| Mechanism of Action | Antagonism of leukotriene signaling |

| Half-Life | 40-70 days in microbial environments |

| Solubility | Low aqueous solubility |

The primary mechanism by which this compound exerts its biological effects involves binding to leukotriene B4 receptors. This binding prevents leukotriene B4 from activating these receptors, thereby inhibiting the downstream signaling pathways that lead to inflammation. Furthermore, this compound influences gene expression related to inflammatory responses, affecting transcription factors that regulate immune activity.

Case Study: Inhibition of Inflammatory Responses

In laboratory studies using animal models, this compound demonstrated a dose-dependent inhibition of leukotriene B4-induced chemotaxis. At lower doses, the compound effectively reduced inflammation without significant adverse effects, highlighting its potential as a therapeutic agent in inflammatory diseases.

3. Cellular Effects and Transport

This compound's effects on cellular processes are profound. By inhibiting leukotriene signaling, it alters gene expression related to inflammation and immune responses. The compound's transport within cells is influenced by its low aqueous solubility, which affects its distribution across tissues.

Table 2: Summary of Cellular Effects

| Effect | Description |

|---|---|

| Inflammation Reduction | Inhibits leukotriene-mediated pathways |

| Gene Expression Alteration | Modulates expression of inflammatory genes |

| Cellular Distribution | Affected by low solubility; requires specific transport mechanisms |

4. Environmental and Health Implications

This compound's use as a herbicide raises concerns regarding its environmental impact and potential health risks. Studies have indicated neurotoxic effects in mammals, necessitating careful evaluation of its application in agricultural settings. Monitoring programs have been established to assess pesticide residues and their implications for human health.

Case Study: Pesticide Residue Monitoring

A comprehensive study conducted by the FDA highlighted the need for ongoing surveillance of pesticide residues in food products. This compound was included in this monitoring due to its widespread use and potential health risks associated with exposure.

5. Conclusion

This compound exhibits significant biological activity through its role as a leukotriene B4 receptor antagonist, with implications for both therapeutic applications and environmental safety. Continued research into its biochemical properties and mechanisms will be essential for understanding its full impact on health and ecosystems.

Propiedades

IUPAC Name |

propan-2-yl 5-[4-bromo-1-(trideuteriomethyl)-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLQIONHGSFYJY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)C(=O)OC(C)C)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClF4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675898 | |

| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189932-72-6 | |

| Record name | Propan-2-yl 5-[4-bromo-1-(~2~H_3_)methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.